Compound Description: Ivacaftor is an FDA-approved drug used as a potentiator in cystic fibrosis treatment. It works by improving the function of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, specifically in patients with the ΔF508 mutation.
Relevance: While not structurally identical, Ivacaftor serves as a reference point for the development of new CFTR potentiators. The research discussed in investigates alternative potentiators that don't interfere with corrector action, unlike Ivacaftor. This emphasizes the ongoing exploration of different chemical scaffolds for modulating CFTR function, a field that may indirectly inform the development of compounds related to 2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid if they exhibit similar biological activities or target similar pathways.
Compound Description: This compound is a fluorinated thiazolidinone derivative investigated for its anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity. It displayed excellent activity against S. aureus and P. aeruginosa with a minimum inhibitory concentration (MIC) ranging from 3.125 to 6.25 μg/mL.
Compound Description: This fluorinated thiazolidinone derivative showed potent anti-MRSA activity with an MIC of 0.39 μg/mL. It also exhibited promising activity against other ESKAPE panel organisms.
Compound Description: Compound 4f is another fluorinated thiazolidinone derivative with excellent activity against MRSA. It exhibited an MIC of 0.39 μg/mL against an ATCC strain and 0.79 μg/mL against a clinical isolate.
Compound Description: This fluorinated thiazolidinone derivative showed significant antibacterial activity against S. aureus and P. aeruginosa with MICs between 3.125 and 6.25 μg/mL.
Compound Description: This compound is a drug candidate under development, but its specific therapeutic target and activity are not described in the provided text.
Relevance: The research in highlights the use of microbial biotransformations to generate metabolites of drug candidates. While not directly related in structure to 2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid, this study underscores the importance of understanding metabolic pathways and the potential for generating structurally related metabolites during drug development.
Compound Description: Dasatinib (Sprycel, BMS-345825) is an FDA-approved drug used to treat certain types of leukemia. It acts as a tyrosine kinase inhibitor.
Relevance: The research in focuses on using microbial biotransformations to produce human metabolites of Dasatinib. While Dasatinib itself is not structurally related to 2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid, the study emphasizes the importance of understanding the metabolic fate of drug molecules. This knowledge can be critical when developing novel compounds, including those related to 2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid, to ensure appropriate pharmacokinetic and safety profiles.
Compound Description: 1-BCP acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, enhancing its activity. Studies have shown that 1-BCP can improve swimming endurance capacity and reduce fatigue in mice.
Relevance: The research in explores the potential of 1-BCP as a fatigue-reducing agent. Although not directly related in structure to 2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid, the study highlights the therapeutic potential of modulating receptor activity. This concept could be relevant for exploring the mechanism of action of 2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid if it also interacts with specific receptors.
Compound Description: SAR101099 is a potent, selective, and orally long-acting urotensin II receptor antagonist. Preclinical studies have demonstrated its potential as a therapeutic agent for chronic kidney disease and associated cardiovascular pathologies.
Relevance: Although SAR101099 and 2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid are not structurally similar, the research in emphasizes the therapeutic potential of targeting specific receptors involved in disease processes. This approach may be relevant in exploring potential mechanisms of action for 2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid if it demonstrates activity in similar disease models.
Compound Description: 873140 acts as a potent noncompetitive allosteric antagonist of the CCR5 receptor, a protein involved in HIV entry into cells.
Relevance: While not directly structurally related to 2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid, the research in demonstrates the concept of allosteric modulation of receptors to achieve therapeutic effects. If 2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid interacts with specific receptors, the knowledge gained from studying 873140 could be valuable for understanding its potential mechanisms of action.
Compound Description: This compound is a Schiff base derivative prepared through a multi-step synthesis starting with toluidine and ultimately reacting an azo aldehyde derivative with 2-aminobenzothiazole.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.